molecular formula C11H8FNO2 B11895067 Methyl 4-fluoroquinoline-7-carboxylate CAS No. 1956382-52-7

Methyl 4-fluoroquinoline-7-carboxylate

Cat. No.: B11895067
CAS No.: 1956382-52-7
M. Wt: 205.18 g/mol
InChI Key: QXNFKQKRIHODNT-UHFFFAOYSA-N
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Description

Methyl 4-fluoroquinoline-7-carboxylate is a chemical compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of a fluorine atom at the 4-position and a carboxylate group at the 7-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Methyl 4-fluoroquinoline-7-carboxylate, can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst can yield quinoline derivatives . Additionally, microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are some of the greener and more sustainable methods employed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoroquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-fluoroquinoline-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-fluoroquinoline-7-carboxylate, particularly in its antibacterial applications, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: Methyl 4-fluoroquinoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

1956382-52-7

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

methyl 4-fluoroquinoline-7-carboxylate

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)7-2-3-8-9(12)4-5-13-10(8)6-7/h2-6H,1H3

InChI Key

QXNFKQKRIHODNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC=CC(=C2C=C1)F

Origin of Product

United States

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